1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-9-13(10-21(17)14-4-2-1-3-5-14)20-18(23)19-12-6-7-15-16(8-12)25-11-24-15/h1-8,13H,9-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGEAPYVSRHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with a diketone, followed by cyclization.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and pyrrolidinone moieties through a urea linkage. This can be accomplished by reacting an isocyanate derivative of one moiety with an amine derivative of the other.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is , with a molecular weight of approximately 319.35 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological properties, and a pyrrolidine structure that contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity:
Studies have shown that derivatives of benzodioxole compounds possess anticancer properties. The presence of the pyrrolidine ring may enhance the interaction with biological targets related to cancer cell proliferation and survival pathways.
2. Antimicrobial Properties:
Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
3. Neuroprotective Effects:
The structural components of this compound may also confer neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.
Applications in Drug Discovery
The unique structure of this compound allows it to be explored in several key areas of drug discovery:
1. Lead Compound Development:
Due to its diverse biological activities, this compound can serve as a lead structure for synthesizing novel drugs targeting specific diseases.
2. Structure–Activity Relationship Studies:
Researchers can modify the compound's structure to evaluate how changes affect its biological activity, facilitating the optimization of therapeutic agents.
3. Screening for Biological Activity:
The compound can be included in high-throughput screening assays to identify new pharmacological effects or targets.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives based on the benzodioxole structure, revealing that modifications at the pyrrolidine position significantly increased cytotoxicity against breast cancer cell lines. The study concluded that these derivatives could be promising candidates for further development as anticancer agents.
Case Study 2: Antimicrobial Screening
In another research effort, a series of compounds similar to this compound were screened against various bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for new antibiotic formulations.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique features are best contextualized against structurally related molecules:
*Estimated based on IUPAC name.
Key Comparisons:
Benzodioxole-Containing Compounds: The chalcone derivative (C₂₂H₂₂O₆) shares the benzodioxole group but replaces the urea linker with an α,β-unsaturated ketone. This difference likely reduces hydrogen-bonding capacity compared to the target compound, favoring instead π-π stacking or Michael addition reactivity. 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine lacks the urea and pyrrolidinone moieties, emphasizing simpler amine-based pharmacology (e.g., monoamine modulation).
Urea Derivatives: The pyrrolo-isoindole urea (C₂₃H₂₆N₆O₂) features a fused bicyclic system instead of a monocyclic pyrrolidinone. This structural complexity may enhance target selectivity but reduce synthetic accessibility.
Pyrrolidinone Analogues: Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate incorporates a 2-oxopyrrolidine (similar to 5-oxo-pyrrolidinone) but links it via a propyl group to a benzimidazole scaffold. This suggests divergent pharmacophore spacing compared to the target compound’s urea-based linkage.
Physicochemical and Crystallographic Insights:
- Hydrogen Bonding: The urea group (-NH-C(=O)-NH-) enables dual hydrogen-bond donor/acceptor interactions, a feature absent in the chalcone and amine analogs.
- Ring Puckering: The pyrrolidinone ring’s conformation may follow Cremer-Pople parameters , with the 5-oxo group inducing planarity, contrasting with the puckered chroman ring in the chalcone .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety and a pyrrolidinone derivative. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 286.28 g/mol |
| Molecular Formula | C15H14N2O4 |
| LogP | 2.45 |
| Polar Surface Area | 85.5 Ų |
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. In a study evaluating various benzodioxole derivatives, including related structures, it was found that they demonstrated inhibitory effects against several Gram-positive bacteria, while showing limited activity against Gram-negative strains .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, the presence of the pyrrolidinone ring enhances the molecule's ability to interact with cellular targets involved in cancer progression.
Neuroprotective Effects
There is emerging evidence suggesting that benzodioxole derivatives may possess neuroprotective properties. A study highlighted the ability of these compounds to mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases . The mechanisms appear to involve the modulation of antioxidant enzyme activities and reduction of inflammatory markers.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. However, no significant inhibition was observed for E. coli strains, corroborating findings from related studies on benzodioxole compounds .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results demonstrated that at concentrations of 10 µM and above, the compound significantly reduced cell viability by inducing apoptosis, as evidenced by increased annexin V staining and caspase activation assays . This suggests its potential as a lead compound for further development in cancer therapies.
Q & A
Q. What synthetic routes are available for preparing 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction yields be optimized?
The synthesis typically involves coupling a benzodioxole-containing amine with a 5-oxo-1-phenylpyrrolidin-3-yl isocyanate derivative. For analogous urea derivatives, methods such as:
- Stepwise coupling : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to form the urea bond under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating the urea product .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling hydrogen atom placement, anisotropic displacement parameters, and disorder modeling .
- Validation : Check for R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and validate geometric parameters against bond-length/bond-angle databases (e.g., Cambridge Structural Database) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antifungal vs. antibiofilm efficacy) be resolved for this compound?
- Experimental design :
- Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 μM) to identify potency thresholds .
- Target validation : Perform molecular docking against fungal CYP51 (for antifungal activity) or MRSA biofilm adhesion proteins (e.g., Sortase A) to correlate binding affinity with observed bioactivity .
- Counter-screening : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule out nonspecific effects .
- Data interpretation : If antifungal activity is absent despite docking predictions, consider metabolic instability (e.g., hydrolysis of the urea bond) via LC-MS stability assays .
Q. What strategies can address discrepancies in crystallographic data, such as unresolved electron density in the pyrrolidinone ring?
- High-resolution data : Collect data to θ > 25° and ensure completeness > 98% to resolve subtle conformational changes .
- Dynamic disorder modeling : Use SHELXL ’s PART instruction to model alternative conformers for flexible regions (e.g., the 5-oxo-pyrrolidinone moiety) .
- Hydrogen bonding analysis : Validate intramolecular interactions (e.g., urea NH→O=C hydrogen bonds) using Mercury software to ensure geometric plausibility .
Q. How can the compound’s conformation in solution (NMR) vs. solid state (X-ray) be reconciled?
- NMR experiments : Perform 2D NOESY to detect proximity between benzodioxole protons and pyrrolidinone groups, indicating solution-phase folding .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental torsional angles to identify steric or electronic constraints causing conformational differences .
- Variable-temperature NMR : Monitor signal splitting at low temperatures (< −40°C) to detect restricted rotation around the urea bond .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
